(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-15-18(12-24-26(15)16-6-3-2-4-7-16)21(27)25-11-5-8-17(14-25)28-20-9-10-23-13-19(20)22/h2-4,6-7,9-10,12-13,17H,5,8,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKIUDPLGOSGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone generally involves multi-step synthetic routes. Key steps include:
Formation of the piperidine ring: : This typically starts with the reaction of 3-chloropyridin-4-ol with an appropriate base to form the intermediate.
Condensation with pyrazole derivative: : The intermediate is then reacted with a pyrazole derivative under controlled conditions, often involving catalysts to promote the coupling.
Final assembly: : The methanone group is introduced in the final steps, ensuring proper alignment and bonding of the molecular structure.
Industrial Production Methods
For large-scale production, industrial methods focus on optimizing yield and purity. This typically involves:
Catalysts: : Usage of specific catalysts to increase reaction efficiency.
Temperature Control: : Precise temperature management to favor desired reaction pathways and avoid by-products.
Purification: : Advanced purification techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically forms oxidized derivatives.
Reduction: : Can yield reduced forms of the molecule under specific conditions.
Substitution: : Involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Like lithium aluminium hydride or sodium borohydride.
Catalysts: : Palladium catalysts are often used for facilitating substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions but often include various substituted or modified derivatives of the original compound.
Scientific Research Applications
This compound finds applications across a broad spectrum of scientific research:
Chemistry: : As a model compound for studying synthetic methods and reaction mechanisms.
Biology: : Potential as a bioactive molecule for investigating cellular pathways.
Medicine: : Exploratory use in drug development, especially for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action involves the interaction of this compound with specific molecular targets. It may:
Bind to Receptors: : Influencing cellular pathways by acting as an agonist or antagonist.
Enzyme Inhibition: : Blocking specific enzymes, thereby altering biochemical processes.
Pathway Modulation: : Affecting signaling pathways and altering cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Similarities
The compound shares a pyrazole-piperidine backbone with derivatives reported in the literature:
- 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (): This analog substitutes the piperidine ring with a pyrazoline core and lacks the 3-chloropyridinyloxy group. It demonstrated antimicrobial activity (MIC: 12.5 µg/mL against S. aureus and E. coli), attributed to the pyridinyl-methanone moiety enhancing membrane permeability .
- 5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (): This variant replaces the piperidine with a dihydropyrazole ring and includes an indole substituent. Its activity profile remains uncharacterized in the provided data .
Key Structural Differences and Implications
- Chlorine’s Role: The 3-chloro group on the pyridine ring may enhance binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to non-halogenated analogs .
- Piperidine vs. Pyrazoline : Piperidine’s flexibility could improve metabolic stability over pyrazoline’s rigid structure, which is prone to ring-opening under acidic conditions .
Antimicrobial Activity
While the target compound’s activity is undocumented, the analog showed broad-spectrum antimicrobial effects, suggesting that the pyridinyl-methanone scaffold is critical for disrupting bacterial cell walls or efflux pumps . The addition of a chlorine atom in the target compound might potentiate this activity by increasing lipophilicity.
Anti-Inflammatory and Analgesic Potential
Pyrazole derivatives (e.g., celecoxib) are known cyclooxygenase-2 (COX-2) inhibitors. The 5-methyl-1-phenylpyrazole group in the target compound could similarly modulate COX-2, though this requires experimental validation .
Physicochemical and Pharmacokinetic Properties
The reduced logP of the target compound compared to ’s analog may improve aqueous solubility, enhancing bioavailability .
Biological Activity
The compound (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone, often referred to as "compound X," is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Compound X features a complex structure characterized by the following components:
- A piperidine ring linked to a 3-chloropyridinyl oxy group .
- A pyrazole moiety substituted with a phenyl group and a methyl group.
The molecular formula is with a molecular weight of approximately 386.87 g/mol. The structural uniqueness contributes to its biological activity, particularly in targeting specific proteins and pathways within biological systems.
Synthesis
The synthesis of compound X involves several key steps:
- Formation of the piperidine ring from 3-chloropyridin-4-ol using appropriate reagents.
- Condensation with the pyrazole derivative , typically requiring catalytic conditions to promote the reaction.
- Final assembly where the methanone group is introduced, ensuring proper alignment of functional groups for optimal activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compound X. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The compound exhibited IC50 values in the micromolar range, indicating potent antiproliferative activity. For instance, derivatives similar to compound X have shown IC50 values as low as 3.3 µM against MCF7 cells, suggesting that modifications in structure can enhance efficacy against cancer cells .
The mechanism underlying the anticancer activity of compound X may involve:
- Induction of apoptosis through cell cycle arrest at specific phases.
- Interaction with epidermal growth factor receptors (EGFR), leading to downstream signaling effects that inhibit tumor growth.
Comparative Studies
In comparative studies with similar compounds, compound X has demonstrated enhanced binding affinities and improved stability under physiological conditions. For example, it was noted that compounds lacking certain structural features exhibited reduced biological activity .
| Compound | Structure Features | IC50 (µM) | Activity |
|---|---|---|---|
| Compound X | Piperidine + Pyrazole | 3.3 | Anticancer |
| Similar Compound A | Lacks chloropyridinyl group | >10 | Reduced activity |
| Similar Compound B | Lacks piperidine ring | >15 | Minimal activity |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compound X and its derivatives:
- Study on Antiproliferative Effects : A study assessed various derivatives for their ability to inhibit cell proliferation in MCF7 cells. The most effective compounds were those structurally similar to compound X, highlighting the importance of specific functional groups .
- In Silico Modeling : Molecular docking studies indicated that compound X binds effectively to target proteins involved in cancer progression, suggesting potential pathways for drug development .
Q & A
Q. Example Protocol :
Reflux 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 3-chloro-4-hydroxypyridine in xylene using a coupling agent (e.g., DCC).
Purify via column chromatography and recrystallize from methanol.
Basic Question
- Nuclear Magnetic Resonance (NMR) : Assign signals for pyrazole (δ 7.2–8.1 ppm), piperidine (δ 2.5–3.5 ppm), and chloropyridine (δ 8.3–8.7 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 423.8) .
- X-ray Crystallography : Use SHELX software for refinement of crystal structures (e.g., monoclinic system, P21/c space group) .
Q. Methodological Approach :
Use Design of Experiments (DoE) to test time (2–30 hr), temperature (80–120°C), and solvent polarity.
Monitor intermediates via TLC/HPLC to identify optimal termination points.
Q. Methodology :
Perform variable-temperature NMR to detect tautomeric equilibria.
Compare DFT-calculated (gas-phase) vs. experimental (solid-state) bond lengths/angles .
Q. Example Analysis :
| Parameter | X-ray (Å/°) | DFT (Å/°) | Discrepancy |
|---|---|---|---|
| C-Cl bond | 1.73 | 1.71 | <1% |
| Dihedral angle | 91.56° | 89.3° | 2.5% |
What experimental strategies are recommended for evaluating the compound’s bioactivity?
Advanced Question
- In vitro assays : Use kinase inhibition or receptor-binding assays (IC50 determination) .
- Purity validation : Employ HPLC with ammonium acetate buffer (pH 6.5) for compound stability .
Q. Methodological Steps :
Screen against cancer cell lines (e.g., HepG2) using MTT assays.
Correlate bioactivity with HPLC purity (>98%) to exclude false positives.
Q. Framework Integration Example :
| Theory | Methodology | Outcome |
|---|---|---|
| SAR | Docking + synthesis | Identified critical chloropyridine interaction |
| Crystallography | SHELX refinement | Confirmed binding pose |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
